![molecular formula C11H8N4OS3 B2916927 N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide CAS No. 923106-17-6](/img/structure/B2916927.png)
N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a triazole ring. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the triazole and sulfanyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with hydrazine to form the triazole ring.
Sulfurization Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
化学反応の分析
Types of Reactions: N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution Reactions: Substitution at the sulfur or nitrogen atoms can result in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
科学的研究の応用
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide is unique due to its specific structural features. Similar compounds include:
Thiazoles: Known for their diverse biological activities.
Triazoles: Widely used in pharmaceuticals and agriculture.
Sulfur-containing Heterocycles: Common in various chemical applications.
These compounds share similarities in their heterocyclic structures but differ in their specific substituents and biological activities.
特性
IUPAC Name |
N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS3/c16-10(8-4-2-6-19-8)14-15-9(12-13-11(15)17)7-3-1-5-18-7/h1-6H,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZXZWSSRATOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B2916844.png)
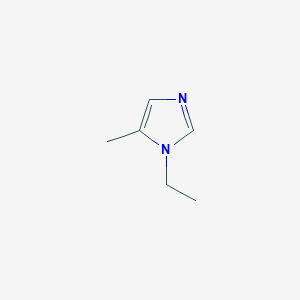
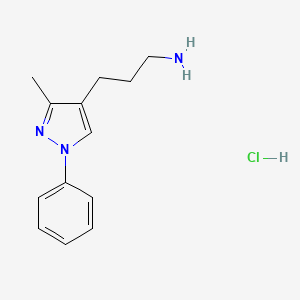

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)
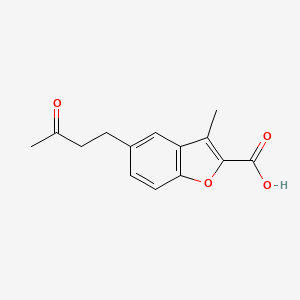
![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)
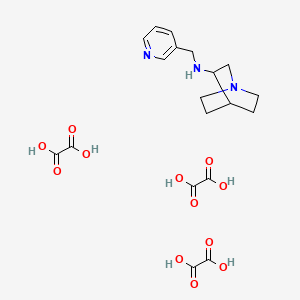
![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide hydrochloride](/img/structure/B2916858.png)

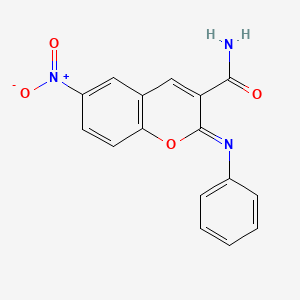
![4-{[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B2916865.png)

![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)
